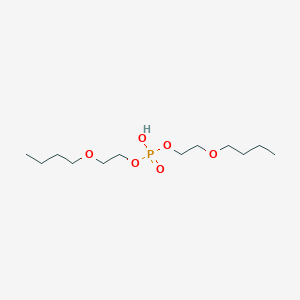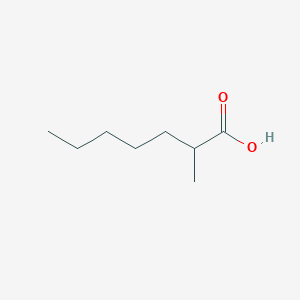![molecular formula C7H13N B049918 4-Azaspiro[2.5]octane CAS No. 124269-04-1](/img/structure/B49918.png)
4-Azaspiro[2.5]octane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Azaspiro[2.5]octane and related compounds involves complex organic synthesis techniques. Research on related structures, such as phosphorated 1,3-azoles and poly[octanediol-co-(citric acid)-co-(sebacic acid)] elastomers, highlights the diverse synthetic approaches employed in creating spiro compounds and related derivatives. These methods include the use of metallic derivatives, cross-coupling reactions, and catalyst-free polyesterification reactions, which are pivotal in the construction of such intricate molecular architectures (E. Abdurakhmanova et al., 2018) (I. Djordjevic et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of 4-Azaspiro[2.5]octane derivatives is essential for understanding their chemical reactivity and properties. Techniques such as crystallography and spectroscopy are often utilized to elucidate the detailed molecular geometry and electronic structure of these compounds. Studies on related azine and indole compounds provide insights into the strategies for analyzing complex organic molecules and their structural classifications (J. Safari & Soheila Gandomi-Ravandi, 2014).
Chemical Reactions and Properties
The chemical reactivity of 4-Azaspiro[2.5]octane derivatives encompasses a range of reactions, including photoisomerization in azobenzenes, which illustrates the dynamic behavior of certain spiro compounds under light irradiation. Such properties are crucial for their applications in molecular devices and functional materials (H. Bandara & S. Burdette, 2012).
Physical Properties Analysis
The physical properties of 4-Azaspiro[2.5]octane and its derivatives, such as solubility, melting point, and stability, are critical for their practical application. While specific studies on 4-Azaspiro[2.5]octane are limited, research on related compounds like 1,2,3-triazoles and dihydropyridines provides a framework for understanding how structural variations influence these properties (C. Kaushik et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental to the utility of 4-Azaspiro[2.5]octane derivatives in synthetic chemistry and potential applications. Investigations into the synthetic routes and reactivity of azines and oxadiazoles, for example, reveal the complexity and versatility of nitrogen-containing compounds (J. Safari & Soheila Gandomi-Ravandi, 2014).
Wissenschaftliche Forschungsanwendungen
Drug Discovery :
- Synthesis of novel thia/oxa-azaspiro[3.4]octanes as multifunctional and structurally diverse modules for drug discovery, including enantioselective approaches (Li, Rogers-Evans, & Carreira, 2013).
- Development of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[4,5]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] with high affinity for the α7 neuronal nicotinic acetylcholine receptor, demonstrating potential in neuroscience research (Cook et al., 2017).
Chemical Synthesis and Structural Analysis :
- Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy, providing insights into the steric and electronic effects of substituents (Montalvo-González & Ariza-Castolo, 2012).
- Synthesis of diverse azaspirocycles including 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes, important for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
Materials Science :
- Investigation of the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic solutions, highlighting their potential as corrosion inhibitors (Chafiq et al., 2020).
- Efficient gas phase polymer deposition by infrared laser-photosensitized decomposition of 4-silaspiro[3.4]octane, demonstrating applications in the synthesis of organosilicon polymers (Sedláčková et al., 1989).
Safety and Hazards
The safety data sheet for a related compound, 7-oxa-4-azaspiro[2.5]octane, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
4-azaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-8-7(3-1)4-5-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFHYYCWZWCTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608349 | |
| Record name | 4-Azaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60608349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azaspiro[2.5]octane | |
CAS RN |
124269-04-1 | |
| Record name | 4-Azaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60608349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)




![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)